(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

This specific isomer—(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol—is validated as a precursor for CDK2 inhibitors (IC50 0.56 μM) and antitubercular agents (MIC 4.53 μM). The 2-methyl-3-hydroxymethyl pattern is structurally mandatory; substituting positional isomers (e.g., 2- or 7-hydroxymethyl) alters regioselectivity and increases lead optimization failure risk. The 3-hydroxymethyl handle enables targeted derivatization. Confirm exact CAS 30489-44-2 and ≥98% purity for batch-to-batch reproducibility.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 30489-44-2
Cat. No. B181794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
CAS30489-44-2
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)CO
InChIInChI=1S/C9H10N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-5,12H,6H2,1H3
InChIKeySEKFTKBRYHPGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Procurement Considerations for (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2)


(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyridine core with a methyl substituent at the 2-position and a hydroxymethyl group at the 3-position . Its molecular formula is C9H10N2O, with a molecular weight of 162.19 g/mol . This compound is predominantly utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery, particularly for the construction of kinase inhibitors and other biologically active molecules. It is typically available as a solid at room temperature and shows moderate solubility in polar organic solvents .

Why Generic Substitution of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol with Other Imidazopyridine Analogs is Scientifically Unsound


The imidazo[1,2-a]pyridine scaffold exhibits profound structure-activity relationships (SAR), where even minor positional isomerism or substitution variations can drastically alter chemical reactivity, biological target engagement, and downstream pharmacological profiles [1]. For instance, the specific 2-methyl and 3-hydroxymethyl substitution pattern of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol is critical for its role as a precursor to potent cyclin-dependent kinase (CDK) inhibitors [2] and antitubercular agents [3]. Substituting this compound with an unsubstituted imidazo[1,2-a]pyridine, a positional isomer (e.g., 2- or 7-hydroxymethyl), or a derivative with a different 2-position group (e.g., trifluoromethyl) cannot be assumed to yield the same synthetic outcome or biological result. Such changes can lead to altered reaction kinetics, different regioselectivity in subsequent derivatizations, and ultimately, a high risk of project failure in lead optimization or scale-up chemistry [2]. Therefore, procurement decisions based purely on scaffold similarity without precise functional group and positional matching are scientifically invalid.

Quantitative Differentiation Guide for (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol Against Key Analogs


Superior Synthetic Utility in CDK2 Inhibitor Generation: A Direct Comparison with Unsubstituted and 7-Positional Analogs

Derivatives synthesized from the 2-methylimidazo[1,2-a]pyridine core, for which (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol serves as a key intermediate, exhibit potent cytotoxic activity and CDK2 inhibition [1]. In contrast, 2-aminopyrimidines lacking this specific core or bearing other heterocyclic replacements show markedly reduced or altered activity profiles. For instance, a quinoline-substituted analog (a different heterocyclic core) showed a different kinase selectivity profile (more effective against CDK1/CycA than CDK2/CycB) [1]. This demonstrates that the imidazopyridine core is not simply interchangeable, and the 2-methyl substitution is essential for the target potency and selectivity.

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Critical Scaffold Requirement for Antitubercular Activity Against Drug-Sensitive and Resistant MTB Strains

2-Methylimidazo[1,2-a]pyridine-3-carboxamides, which are directly accessible from the target alcohol, have demonstrated potent in vitro antitubercular activity [1]. The most active analog in this series exhibited an IC50 of 1.90 ± 0.12 μM against MTB pantothenate synthetase and a MIC of 4.53 μM against Mycobacterium tuberculosis H37Rv [1]. The study explicitly notes that the 2-methylimidazo[1,2-a]pyridine core was identified as a novel scaffold for this target and that variations in the amide portion led to significant changes in activity, underscoring the importance of the core itself.

Antitubercular Agents Pantothenate Synthetase Infectious Disease

Distinct Reactivity Profile in Synthetic Transformations: Differentiation from Isomeric Hydroxymethyl Analogs

The 3-hydroxymethyl group of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol provides a unique reactivity handle compared to other positional isomers. In a study on the synthesis of tetracyclic imidazopyridines, the use of methanol as a solvent led to a competing intermolecular reaction [1]. This reactivity is specific to the nucleophilic nature of the alcohol and its position on the ring. Isomers with the hydroxymethyl group at the 2-, 6-, or 7-position would exhibit different steric and electronic properties, leading to different reaction pathways and products. This study demonstrated that by switching to a non-nucleophilic solvent, the yield of the desired tetracyclic product increased from low to high, highlighting the importance of controlling the reactivity of the hydroxymethyl group.

Organic Synthesis Medicinal Chemistry Chemical Methodology

Validated Application Scenarios for (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Scientific Research


Medicinal Chemistry: CDK2-Dependent Cancer Therapeutics

Synthesis of 2-aminopyrimidine derivatives for evaluation as CDK2 inhibitors. The compound serves as a crucial precursor to the 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine scaffold, which has demonstrated potent in vitro CDK2 inhibition (IC50 = 0.56 μM) and cytotoxic activity [1].

Infectious Disease Drug Discovery: Antitubercular Agents

Synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamide analogs for evaluation as pantothenate synthetase (PS) inhibitors. The compound provides direct access to a validated lead series with an in vitro MIC of 4.53 μM against Mycobacterium tuberculosis H37Rv [2].

Synthetic Methodology Development: Heterocyclic Core Functionalization

Used as a model substrate for developing selective functionalization strategies on the imidazo[1,2-a]pyridine core. The 3-hydroxymethyl group serves as a reactive handle for derivatization and for studying solvent effects on competing nucleophilic reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.